N-cyclopentyl-4,4-dimethylcyclohexan-1-amine

Catalog No.
S13826536
CAS No.
M.F
C13H25N
M. Wt
195.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclopentyl-4,4-dimethylcyclohexan-1-amine

Product Name

N-cyclopentyl-4,4-dimethylcyclohexan-1-amine

IUPAC Name

N-cyclopentyl-4,4-dimethylcyclohexan-1-amine

Molecular Formula

C13H25N

Molecular Weight

195.34 g/mol

InChI

InChI=1S/C13H25N/c1-13(2)9-7-12(8-10-13)14-11-5-3-4-6-11/h11-12,14H,3-10H2,1-2H3

InChI Key

VXAMENAHNUALBD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)NC2CCCC2)C

N-cyclopentyl-4,4-dimethylcyclohexan-1-amine is a cyclic amine compound characterized by its unique structure, which features a cyclohexane ring substituted with a cyclopentyl group and two methyl groups at the 4-position. This specific arrangement contributes to its potential biological activity and chemical reactivity. The compound's molecular formula is C13H23NC_{13}H_{23}N, indicating that it contains 13 carbon atoms, 23 hydrogen atoms, and one nitrogen atom.

Typical of amines. These include:

  • N-Alkylation: The amine can undergo N-alkylation reactions, where it reacts with alkyl halides to form more complex amines.
  • Acylation: It can react with acyl chlorides or anhydrides to form amides, which are important in organic synthesis.
  • Formation of Salts: The compound can form salts with acids, which can be useful for purification and characterization.

The specific reactivity will depend on the conditions and the presence of other reactants.

The biological activity of N-cyclopentyl-4,4-dimethylcyclohexan-1-amine is primarily attributed to its ability to interact with various biological targets through its amine functional group. Such interactions may include:

  • Receptor Binding: The compound may act as a ligand for certain receptors, potentially influencing neurotransmitter systems.
  • Enzyme Modulation: It could interact with enzymes, affecting metabolic pathways and cellular functions.

Research into its specific biological effects is limited but suggests potential applications in pharmacology.

Several methods can be employed to synthesize N-cyclopentyl-4,4-dimethylcyclohexan-1-amine:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be performed under acidic or basic conditions to form the cyclohexane structure.
  • Reduction Reactions: Reduction of suitable ketones or imines can yield the desired amine.
  • Amine Alkylation: A cyclopentyl group can be introduced via alkylation of a pre-existing amine using cyclopentyl halides.

These methods allow for the controlled synthesis of the compound while providing avenues for further functionalization.

N-cyclopentyl-4,4-dimethylcyclohexan-1-amine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery targeting specific diseases.
  • Chemical Synthesis: It can act as a building block in organic synthesis for creating more complex molecules.
  • Material Science: Its unique structure may find applications in developing new materials or polymers.

Studies on the interactions of N-cyclopentyl-4,4-dimethylcyclohexan-1-amine with biological systems are crucial for understanding its potential therapeutic effects. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Pharmacokinetic Studies: Understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.
  • Toxicity Testing: Assessing the safety profile of the compound in relevant biological models.

Such studies provide insights into its viability as a therapeutic agent.

N-cyclopentyl-4,4-dimethylcyclohexan-1-amine shares structural similarities with several other cyclic amines. Here are some comparable compounds:

Compound NameStructure DescriptionUnique Features
N,N-DimethylcyclopentanamineContains a dimethyl group on a cyclopentane ringOften used as a building block in organic synthesis
N-Cyclohexyl-N,N-dimethylamineCyclohexane substituted with dimethyl groupsMore common in pharmaceutical applications
1-Amino-cyclohexaneSimple amine on a cyclohexane ringLess sterically hindered compared to N-cyclopentyl
N-Ethyl-N-methylcyclohexanamineEthyl and methyl groups on cyclohexaneVariation in alkyl substitution affects activity

Uniqueness

N-cyclopentyl-4,4-dimethylcyclohexan-1-amine is unique due to its specific combination of cyclopentyl and dimethyl substituents on a cyclohexane framework. This configuration may influence its biological activity and chemical properties differently compared to similar compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

195.198699802 g/mol

Monoisotopic Mass

195.198699802 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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